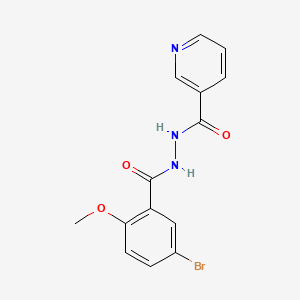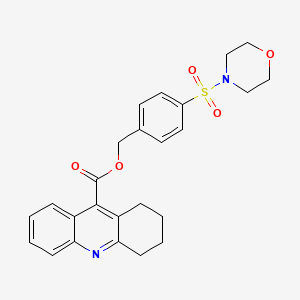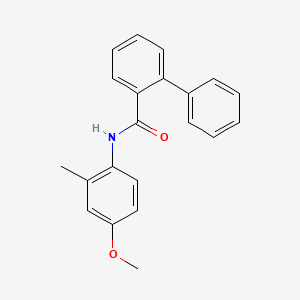
5-(1,3-benzoxazol-2-yl)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
5-(1,3-benzoxazol-2-yl)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione, also known as BI 2536, is a small molecule inhibitor that is widely used in scientific research. It is a potent inhibitor of Polo-like kinase 1 (PLK1), a protein kinase that plays a key role in cell division. BI 2536 has been shown to have a significant impact on cancer cells, making it a promising target for cancer therapy.
Mecanismo De Acción
5-(1,3-benzoxazol-2-yl)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione 2536 acts by inhibiting the activity of PLK1, a protein kinase that is essential for cell division. PLK1 plays a key role in regulating the progression of cells through the cell cycle, and its inhibition can lead to cell cycle arrest and cell death.
Biochemical and Physiological Effects:
5-(1,3-benzoxazol-2-yl)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione 2536 has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the formation of new blood vessels in tumors. 5-(1,3-benzoxazol-2-yl)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione 2536 has also been shown to have anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(1,3-benzoxazol-2-yl)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione 2536 is its potency and specificity. It is a highly selective inhibitor of PLK1, which makes it a valuable tool for studying the role of PLK1 in cell division and cancer biology. However, one limitation of 5-(1,3-benzoxazol-2-yl)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione 2536 is its toxicity, which can limit its use in certain experimental systems.
Direcciones Futuras
There are many potential future directions for research on 5-(1,3-benzoxazol-2-yl)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione 2536. One area of interest is the development of new PLK1 inhibitors with improved potency and selectivity. Another area of interest is the use of 5-(1,3-benzoxazol-2-yl)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione 2536 in combination with other drugs to enhance its efficacy and reduce toxicity. Additionally, there is interest in exploring the potential of 5-(1,3-benzoxazol-2-yl)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione 2536 as a therapeutic agent for cancer and other diseases.
Aplicaciones Científicas De Investigación
5-(1,3-benzoxazol-2-yl)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione 2536 has been extensively studied in scientific research, particularly in the field of cancer biology. It has been shown to be effective in inhibiting the growth of cancer cells both in vitro and in vivo. 5-(1,3-benzoxazol-2-yl)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione 2536 has been used in a variety of cancer models, including breast cancer, lung cancer, and leukemia.
Propiedades
IUPAC Name |
5-(1,3-benzoxazol-2-yl)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O3/c25-20-15-8-7-14(19-23-17-5-1-2-6-18(17)27-19)10-16(15)21(26)24(20)12-13-4-3-9-22-11-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTVRVLFKJJHTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC4=C(C=C3)C(=O)N(C4=O)CC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (4-{[(4-bromophenoxy)acetyl]amino}phenyl)acetate](/img/structure/B3532806.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-4H-1,2,4-triazol-3-ylglycinamide](/img/structure/B3532812.png)

![5,6-dimethyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3532839.png)
![5-[(5-bromo-2-furoyl)amino]isophthalic acid](/img/structure/B3532840.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B3532850.png)

![N-(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)-2-furamide](/img/structure/B3532862.png)
![5-[(5-bromo-2-methoxybenzoyl)amino]isophthalic acid](/img/structure/B3532871.png)
![methyl 3-{[(4-iodophenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B3532873.png)

![2-({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3532894.png)
![N-(3-acetylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide](/img/structure/B3532906.png)